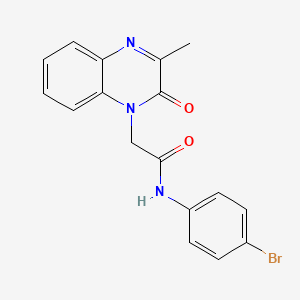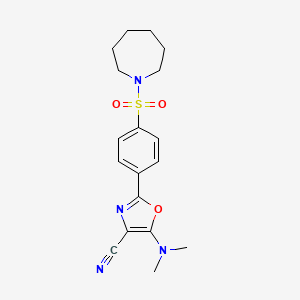
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) patients who have developed a resistance to first-generation TKIs, such as erlotinib and gefitinib. AZD-9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a valuable addition to the arsenal of cancer therapeutics.
作用机制
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting EGFR signaling, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile induces apoptosis (cell death) in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been shown to have a favorable safety profile, with minimal side effects compared to other TKIs. The drug is well-tolerated by patients, and its pharmacokinetics have been extensively studied. 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has a half-life of approximately 25 hours and is metabolized by the liver. The drug has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases.
实验室实验的优点和局限性
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has several advantages for laboratory experiments, including its high potency and selectivity for mutant EGFR. The drug is also available in both in vitro and in vivo formulations, making it suitable for a wide range of studies. However, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile's irreversible binding to EGFR can pose challenges in certain experiments, as it may interfere with downstream signaling pathways that are not directly related to EGFR.
未来方向
There are several future directions for research on 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile, including:
1. Combination therapies: 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has shown promising results in combination with other drugs, such as immune checkpoint inhibitors. Further studies are needed to determine the optimal combinations and dosages for maximum efficacy.
2. Resistance mechanisms: Although 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has shown activity against tumors that have developed resistance to first-generation TKIs, some patients still develop resistance to 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile. Understanding the mechanisms of resistance and developing strategies to overcome them is a critical area of research.
3. Biomarkers: Identifying biomarkers that can predict response to 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile would help clinicians select the most appropriate patients for treatment. Several potential biomarkers, such as T790M mutation status and EGFR copy number, are currently being investigated.
4. Other cancer types: Although 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is currently approved for NSCLC, its unique mechanism of action may make it a potential treatment option for other cancer types. Further studies are needed to determine its efficacy in other cancers.
In conclusion, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a promising third-generation TKI that has shown significant activity against NSCLC tumors with EGFR mutations. Its unique mechanism of action and favorable safety profile make it a valuable addition to the arsenal of cancer therapeutics. Further research is needed to fully understand its potential and optimize its use in the clinic.
合成方法
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile involves several steps, including the preparation of the starting material, 2-chloro-5-nitrobenzoic acid, and the subsequent coupling reaction with 1-azepanamine. The resulting compound is then subjected to a series of reactions, including reduction, cyclization, and nitrile formation, to yield the final product, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile. The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. The drug has shown significant activity against tumors that have developed resistance to first-generation TKIs, making it a promising therapeutic option for patients with advanced NSCLC. In addition, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been tested in combination with other drugs, such as the immune checkpoint inhibitor durvalumab, to enhance its anti-tumor effects.
属性
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21(2)18-16(13-19)20-17(25-18)14-7-9-15(10-8-14)26(23,24)22-11-5-3-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQNBTUWFJHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)
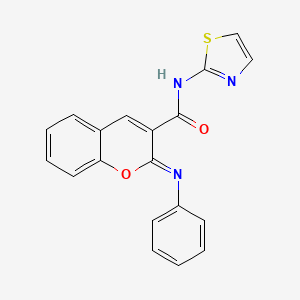
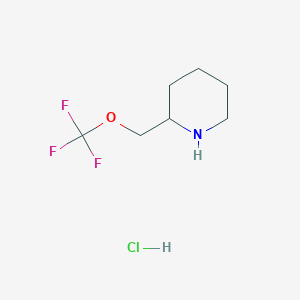
![2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2618867.png)
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)
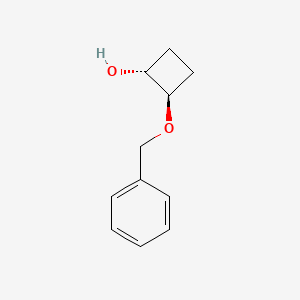

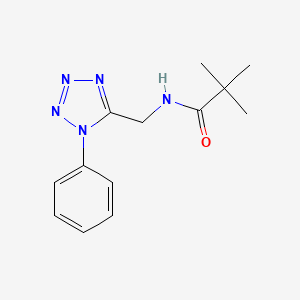
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2618875.png)
![2-furyl-N-[(1-{[4-(methylethyl)phenyl]methyl}benzimidazol-2-yl)methyl]carboxam ide](/img/structure/B2618876.png)
